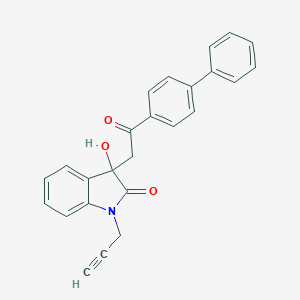
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one, also known as BHBF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHBF is a member of the benzofuran family and has a molecular weight of 318.75 g/mol.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. The compound has also been found to activate the Nrf2-ARE signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer. The compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has several advantages for lab experiments. The compound is easy to synthesize and has a high purity. This compound has been found to be stable under various conditions, which makes it suitable for long-term storage. The compound has also been found to be non-toxic at low concentrations, which makes it safe for use in cell culture experiments. However, this compound has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to prepare solutions for cell culture experiments. This compound also has poor oral bioavailability, which can limit its potential for use as a therapeutic agent.
Zukünftige Richtungen
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has shown great potential for therapeutic applications, and future research should focus on exploring its mechanism of action and optimizing its pharmacological properties. One future direction could be to develop analogs of this compound that have improved solubility and bioavailability. Another direction could be to investigate the potential of this compound as a combination therapy with other anticancer agents. Further studies are needed to fully understand the pharmacological effects of this compound and its potential for use in the treatment of various diseases.
Synthesemethoden
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-acetyl-4-hydroxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting product is this compound. The purity of the compound can be enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. This compound has been found to be effective against various types of cancer, including breast, lung, and colon cancer. The compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H9ClO3 |
|---|---|
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
(2Z)-5-chloro-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-6-13-12(8-10)15(18)14(19-13)7-9-1-4-11(17)5-2-9/h1-8,17H/b14-7- |
InChI-Schlüssel |
HEWGEPRUVCNWBS-AUWJEWJLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=CC(=C3)Cl)O |
SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214680.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214682.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)